molecular formula C14H21ClN2O2 B1423446 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334148-91-2

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1423446
CAS RN: 1334148-91-2
M. Wt: 284.78 g/mol
InChI Key: LOHGBVWETOYGKJ-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as MCPP hydrochloride, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Design and Synthesis of Derivatives

  • Synthesis and Pharmacological Evaluation : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds with structures similar to the target compound, have been synthesized and evaluated for antidepressant and antianxiety activities using behavioral tests on mice (Kumar et al., 2017).

  • Synthesis of Piperazine Derivatives : A series of 1,4-substituted piperazine derivatives, some sharing structural similarities with the target compound, were synthesized and evaluated for their affinity and antagonistic properties toward alpha-adrenoceptors, showing potential for cardiovascular applications (Marona et al., 2011).

Pharmacological Applications

  • Anticancer Activity : A heterocyclic compound with a structure involving a piperazin-1-yl group was synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines, demonstrating potential therapeutic applications (Lv et al., 2019).

  • Antimycobacterial Assay : Some xanthone derivatives, including compounds with a piperazin-1-yl group, were synthesized and evaluated for their activity against M. tuberculosis, indicating potential use in treating tuberculosis (Szkaradek et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized as potential antihypertensive agents, showcasing the versatility of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).

  • Quality Control and Stability Studies : An assay method was developed for a compound with a structure similar to the target compound, aimed at quality control and stability studies, highlighting the importance of analytical techniques in drug development (Dwivedi et al., 2003).

properties

IUPAC Name

2-(3-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-4-3-5-13(10-11)18-12(2)14(17)16-8-6-15-7-9-16;/h3-5,10,12,15H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHGBVWETOYGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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